2-(5-Methylfuran-3-yl)cyclobutan-1-ol
Description
2-(5-Methylfuran-3-yl)cyclobutan-1-ol is a cyclobutanol derivative featuring a fused 5-methylfuran-3-yl substituent at the 2-position of the cyclobutane ring.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(5-methylfuran-3-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H12O2/c1-6-4-7(5-11-6)8-2-3-9(8)10/h4-5,8-10H,2-3H2,1H3 |
InChI Key |
KRNKAEOKAGHQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C2CCC2O |
Origin of Product |
United States |
Preparation Methods
Organolithium Addition to Cyclobutanone Derivatives
One classical approach involves the nucleophilic addition of a lithiated 5-methylfuran derivative to an electrophilic cyclobutanone or its equivalent. This method is supported by analogous procedures reported for related heterocycle-substituted cyclobutanols:
- The lithiation of a 5-methylfuran at the 3-position can be achieved using organolithium reagents (e.g., n-butyllithium) at low temperatures (0 °C to −78 °C).
- The lithiated intermediate is then reacted with cyclobutanone or 2-hydroxycyclobutanone, yielding the corresponding cyclobutan-1-ol after work-up.
- This method typically requires careful temperature control to avoid side reactions such as double addition or ring opening.
A similar approach was used in the synthesis of cyclobutane-1,2-diol derivatives via reaction of lithiated heterocycles with 2-hydroxycyclobutanone, followed by oxidation steps to yield functionalized cyclobutanols, albeit with moderate yields due to competing reactions.
Nucleophilic Substitution on Bromocyclobutane Derivatives
Another efficient route involves the preparation of bromocyclobutane intermediates, which can undergo nucleophilic substitution with 5-methylfuran nucleophiles or related heterocycles:
- Bromocyclobutane-1-carboxylates and bromocyclobutane-1-carboxamides are commercially available or can be synthesized via esterification or amidation of 1-bromocyclobutane-1-carboxylic acid using coupling agents like EDC·HCl and DMAP in dichloromethane.
- The bromocyclobutane derivatives serve as electrophiles for nucleophilic displacement by heterocyclic nucleophiles such as 5-methylfuran derivatives.
- This method allows for good control over substitution and offers moderate to high yields (47–80%) depending on reaction conditions such as solvent (MeCN or DMF), temperature (around 80 °C), and reagent stoichiometry.
| Entry | Solvent | Temp (°C) | Equiv. Bromocyclobutane | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 80 | 3.0 | 51 |
| 2 | MeCN | 80 | 3.0 | 47 |
| 6 | MeCN | 80 | 3.0 | 80 |
Note: Yield determined by ^1H NMR using mesitylene as internal standard.
Catalytic Cycloaddition and Acid-Catalyzed Methods
Recent advances include Brønsted acid-catalyzed synthesis of 4-functionalized cyclobutanones and related compounds bearing furan substituents:
- Acid catalysis facilitates ring closure and functionalization in a one-pot or stepwise manner.
- For example, the synthesis of 9-methyl-4-(5-methylfuran-2-yl)-tetrahydrocarbazolones involves reaction sequences where furan derivatives are incorporated under acidic conditions, followed by oxidation and purification steps.
- Although this method is more commonly applied to larger ring systems or fused heterocycles, the principles can be adapted for cyclobutanol synthesis.
Detailed Synthetic Procedure Example
Based on the literature, a representative synthetic route to 2-(5-Methylfuran-3-yl)cyclobutan-1-ol might proceed as follows:
Preparation of Bromocyclobutane Intermediate:
- Starting from 1-bromocyclobutane-1-carboxylic acid, esterification with an alcohol (e.g., benzyl alcohol) is performed using EDC·HCl and DMAP in dichloromethane at room temperature for 18 hours.
- The product is purified by flash chromatography to yield bromocyclobutane ester.
Nucleophilic Substitution with 5-Methylfuran:
- The bromocyclobutane ester is reacted with 5-methylfuran under basic conditions (e.g., using DBU or imidazole) in acetonitrile at 80 °C.
- The reaction is monitored by ^1H NMR, and yields up to 80% have been reported under optimized conditions.
-
- The ester group can be hydrolyzed to the corresponding acid or reduced to the alcohol depending on the desired functionality.
- Subsequent reduction or selective oxidation can introduce the hydroxyl group at the cyclobutane ring.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Organolithium addition | 5-Methylfuran lithium, cyclobutanone | Low temp (0 to −78 °C) | Moderate | Direct C–C bond formation | Moderate yield, side reactions |
| Nucleophilic substitution | Bromocyclobutane esters, 5-methylfuran | 80 °C, MeCN or DMF | 47–80% | Good yields, scalable | Requires bromocyclobutane prep |
| Acid-catalyzed cycloaddition | Brønsted acid, furan derivatives | Room temp to mild heating | Moderate | One-pot, functional group tolerance | More complex, less direct |
Research Findings and Notes
- The use of bromocyclobutane intermediates is well-documented and provides a versatile platform for substitution reactions with heterocycles including 5-methylfuran.
- Organolithium reagents offer a direct approach but require careful control to avoid side reactions such as double addition or ring cleavage.
- Optimization of reaction parameters such as solvent, temperature, and reagent equivalents is critical to maximize yield and selectivity.
- Protecting groups (e.g., silyl ethers) are often employed during multi-step syntheses to improve intermediate stability and facilitate purification.
- Analytical techniques such as ^1H NMR, GC-MS, and flash chromatography are essential for monitoring reaction progress and purifying products.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-3-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(5-Methylfuran-3-yl)cyclobutan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-3-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3-Methoxyphenyl)cyclobutan-1-ol
- Structure: The cyclobutanol core is substituted with a 3-methoxyphenyl group instead of a methylfuran.
- Molecular Formula : C₁₁H₁₄O₂ (MW: 178.23 g/mol) vs. C₉H₁₂O₂ (theoretical MW: 152.19 g/mol for the target compound).
- Key Differences: The methoxyphenyl group is bulkier and more lipophilic than the methylfuran, likely increasing boiling/melting points and reducing solubility in polar solvents.
- Applications: Similar cyclobutanol derivatives are used in fragrance chemistry (e.g., IFRA-regulated compounds) , though specific uses for this analog are undisclosed .
1-Methylcyclopentanol
- Structure: A five-membered cyclopentanol ring with a methyl substituent.
- Molecular Formula : C₆H₁₂O (MW: 100.16 g/mol).
- Key Differences: Reduced ring strain compared to cyclobutanol, leading to lower reactivity. Lack of aromatic or heteroaromatic substituents limits electronic interactions.
- Applications : Primarily used as a solvent or intermediate in organic synthesis .
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol
- Structure : A bicyclic terpene alcohol with a branched hydrocarbon chain.
- Key Differences: The complex bicyclic structure enhances steric hindrance and hydrophobicity compared to the simpler cyclobutanol-furan system. Likely used in fragrances due to its structural similarity to IFRA-regulated terpenoids .
Data Table: Comparative Analysis
Research Findings and Inferences
Reactivity: The cyclobutanol ring in this compound is expected to exhibit higher reactivity in ring-opening reactions compared to five- or six-membered analogs due to strain energy (~110 kJ/mol for cyclobutane vs. ~25 kJ/mol for cyclopentane).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Methylfuran-3-yl)cyclobutan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of cyclobutanol derivatives often involves ring-opening reactions or nucleophilic substitutions. For example, 1-(thiophen-2-yl)cyclobutan-1-ol analogs are synthesized via Pd-catalyzed aminocarbonylation, though regioselectivity challenges may arise depending on substituents . For this compound, a plausible route involves coupling 5-methylfuran-3-carbaldehyde with cyclobutanone under basic conditions (e.g., NaH or KOtBu) in an inert atmosphere to prevent oxidation . Optimization of temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DMF) is critical to minimize side reactions like cyclobutane ring strain-induced rearrangements.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural determination. Tools like SHELXL (for refinement) and OLEX2 (for solution and analysis) are widely used in academia . For NMR, - and -NMR should focus on resolving cyclobutane ring protons (typically δ 1.5–3.0 ppm) and furan substituents (δ 6.0–7.5 ppm). NOESY or ROESY experiments can clarify spatial arrangements, while DFT-calculated chemical shifts (e.g., using Gaussian) help validate assignments .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?
- Methodological Answer : Cyclobutanol derivatives are prone to ring-opening under acidic or high-temperature conditions. Solubility can be enhanced using polar aprotic solvents (e.g., DMSO, acetone). Stability studies under varying pH (e.g., 2–12) and temperatures (e.g., 25°C vs. 40°C) should be conducted via HPLC-UV to monitor degradation products. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
- Methodological Answer : Substituent-directed strategies, such as leveraging the furan oxygen’s electron-donating effects, can guide regioselective reactions. For example, Pd-catalyzed cross-couplings may favor positions adjacent to the furan moiety due to electronic effects . Computational modeling (e.g., DFT for transition-state analysis) or steric maps (using MolProbity) can predict reactive sites. Ligand screening (e.g., Xantphos vs. BINAP) in catalytic systems may also modulate selectivity .
Q. What experimental approaches resolve contradictions in crystallographic data, such as disordered cyclobutane rings?
- Methodological Answer : Disordered structures require iterative refinement in SHELXL with constraints (e.g., SIMU/DELU for thermal motion) and partial occupancy modeling. High-resolution data (≥0.8 Å) and twin refinement (via OLEX2 ) improve accuracy. For conflicting NMR/X-ray data, validate using independent techniques like Raman spectroscopy or gas-phase electron diffraction .
Q. What strategies are effective for evaluating the biological activity of this compound, particularly in drug discovery contexts?
- Methodological Answer : Fluorinated or heteroaromatic-substituted cyclobutanols often exhibit enhanced binding affinities. Initial screens should include kinase or GPCR assays targeting diseases linked to furan-containing analogs (e.g., antimicrobials). For mechanism-of-action studies, use SPR (surface plasmon resonance) for binding kinetics and cryo-EM for structural biology insights. Toxicity profiling (e.g., Ames test, hERG inhibition) is critical early in development .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as ring-opening energetics or transition states for nucleophilic attacks. Machine learning platforms (e.g., Chemprop) trained on cyclobutanol reaction databases may predict regioselectivity trends. MD simulations (e.g., GROMACS) assess solvent effects on reaction feasibility .
Data Contradiction and Optimization
Q. How should researchers address discrepancies between theoretical and experimental data (e.g., DFT vs. observed reaction yields)?
- Methodological Answer : Systematic error analysis is essential. Compare computational activation energies with Arrhenius plots from kinetic studies. If deviations exceed 10%, re-evaluate solvent effects (e.g., SMD solvation models) or consider neglected intermediates. Experimental validation via in situ IR or MS monitoring can identify unaccounted pathways .
Q. What methodologies optimize reaction conditions for scale-up without compromising cyclobutane ring integrity?
- Methodological Answer : Use flow chemistry to control exothermic reactions and reduce decomposition. Process analytical technology (PAT), such as inline FTIR, enables real-time monitoring. For purification, simulated moving bed (SMB) chromatography improves yield of thermally sensitive products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
